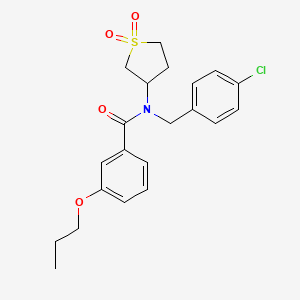![molecular formula C23H23N5O2 B11591418 N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11591418.png)
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, featuring multiple rings and functional groups, makes it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups. Key steps may include cyclization reactions, imine formation, and amide coupling. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reagents would be carefully selected to ensure safety, efficiency, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imines to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Medicine: The compound’s potential medicinal properties are being investigated, including its ability to modulate biological pathways and its efficacy in treating various diseases.
Industry: In materials science, the compound is being studied for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: shares similarities with other tricyclic compounds, such as certain alkaloids and synthetic analogs.
Tricyclic antidepressants: These compounds also feature a tricyclic structure and are used in medicinal chemistry for their therapeutic effects.
Heterocyclic compounds: Similar heterocyclic structures are found in various bioactive molecules, including pharmaceuticals and natural products.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique tricyclic framework. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14(2)28-20(24)17(22(29)25-12-16-7-5-4-6-8-16)11-18-21(28)26-19-10-9-15(3)13-27(19)23(18)30/h4-11,13-14,24H,12H2,1-3H3,(H,25,29) |
InChI Key |
DGXUIQXGISGTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11591338.png)
![11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11591351.png)


![6-(4-methoxyphenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11591375.png)
![(5Z)-5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11591377.png)
![4,4-dimethyl-8-(2-methylpropyl)-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11591381.png)
![(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11591384.png)
![Methyl 4-{[4-(methylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B11591388.png)
![(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11591414.png)
![4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11591419.png)
![6-nitro-3-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11591420.png)
![5-{1-[2-(2-hydroxyethoxy)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11591435.png)
![(2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B11591437.png)
